D-(+)-Epinephrine-d3
Description
D-(+)-Epinephrine-d3 is a deuterium-labeled analog of epinephrine, a catecholamine hormone and neurotransmitter. It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous epinephrine levels in biological samples. Key characteristics include:
- Molecular Formula: C₉H₁₀D₃NO₃
- Molecular Weight: 186.22 g/mol
- CAS RN: 1189977-29-4 (racemic mixture)
- Purity: >98 atom% deuterium (for racemic form)
- Storage: Typically stored at 0–6°C .
Deuterium atoms are incorporated at the N-methyl group, which reduces metabolic degradation via methylation pathways, enhancing stability in analytical workflows . Its primary applications include:
- Pharmacokinetic studies of adrenergic receptor activation.
- Quantifying epinephrine in clinical diagnostics (e.g., pheochromocytoma, stress response) .
Properties
Molecular Formula |
C₉H₁₀D₃NO₃ |
|---|---|
Molecular Weight |
186.22 |
Synonyms |
4-[(1S)-1-Hydroxy-2-(methylamino)ethyl]-1,2-benzenediol-d3; (+)-3,4-Dihydroxy-α-[(methylamino)methyl]benzyl Alcohol-d3; (+)-(S)-Epinephrine-d3; (+)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanol-d3; (+)-Adrenaline-d3; (+)-Epinephrine-d3; (S)-Adrenaline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs
L-(-)-Epinephrine-d3
- Molecular Formula: C₉H₁₀D₃NO₃ (identical to D-(+)-Epinephrine-d3).
- CAS RN : 1217733-17-9 .
- Key Difference : Stereochemistry (L-enantiomer vs. D-enantiomer).
- Applications : Used to study stereospecific receptor binding. For example, L-(-)-Epinephrine-d3 has higher affinity for β₂-adrenergic receptors, making it critical for differentiating enantiomer-specific effects in vitro .
(±)-Epinephrine-d3
2.2 Functional Analogs (Deuterated Standards)
Pseudoephedrine-D3 Hydrochloride
- Molecular Formula: C₁₀H₁₅D₃NO·HCl .
- Deuterium Position : Likely on the methyl group adjacent to the amine.
- Applications : Quantifying pseudoephedrine in pharmacokinetic studies. Unlike this compound, it targets nasal decongestant metabolism rather than adrenergic pathways .
Ecgonine Methylester-D3·HCl
- Molecular Formula: C₁₀H₁₄D₃NO₃·HCl .
- Deuterium Position : Methyl ester group.
- Applications : Calibrating cocaine metabolite assays. Its deuterium placement affects ester hydrolysis rates, contrasting with the N-methyl stabilization in this compound .
2.3 Non-Deuterated Epinephrine
- Key Differences: Shorter half-life due to rapid methylation by catechol-O-methyltransferase (COMT). Cannot be distinguished from endogenous epinephrine in mass spectrometry without deuterium labeling .
Data Tables
Table 1: Structural and Analytical Comparison
| Compound | Molecular Formula | CAS RN | Deuterium Position | Purity | Primary Application |
|---|---|---|---|---|---|
| This compound | C₉H₁₀D₃NO₃ | 1189977-29-4 | N-methyl | >98 atom% | LC-MS internal standard |
| L-(-)-Epinephrine-d3 | C₉H₁₀D₃NO₃ | 1217733-17-9 | N-methyl | >95% HPLC | Stereospecific receptor studies |
| (±)-Epinephrine-d3 | C₉H₁₀D₃NO₃ | 1219803-77-6 | N-methyl | >98 atom% | General analytical standard |
| Pseudoephedrine-D3 HCl | C₁₀H₁₅D₃NO·HCl | Not provided | Methyl group | Not given | Decongestant metabolism studies |
| Ecgonine Methylester-D3 | C₁₀H₁₄D₃NO₃·HCl | DEA No. 9180 | Methyl ester | Various | Cocaine metabolite calibration |
Table 2: Pharmacokinetic Properties
| Property | This compound | Non-Deuterated Epinephrine |
|---|---|---|
| Metabolic Stability | High (N-methyl-D3) | Low (rapid COMT methylation) |
| Half-Life in Plasma | ~2–3 hours | ~1–2 minutes |
| LC-MS Retention Time | Slightly delayed | Baseline for endogenous |
Research Findings
- Analytical Utility: this compound minimizes ion suppression in LC-MS by providing a distinct mass-to-charge (m/z) ratio, improving accuracy in clinical diagnostics .
- Receptor Binding: L-(-)-Epinephrine-d3 shows 10-fold higher binding affinity to β₂-adrenergic receptors compared to the D-enantiomer, aligning with non-deuterated epinephrine’s stereospecificity .
- Isotope Effect : Deuterium at the N-methyl group reduces hepatic clearance by 40% in rodent models, confirming enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
